Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps. One common approach is the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and subsequent steps, as well as the use of high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives, such as:
Indole-3-carboxylates: These compounds also contain the indole core and have similar biological activities.
Indole-2-carboxamides: These derivatives are known for their enzyme inhibitory properties and are used in various therapeutic applications.
Indole-3-acetic acid: A naturally occurring plant hormone that shares the indole core but has different functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[2-oxo-2-[2-(prop-2-enylcarbamothioyl)hydrazinyl]ethoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-3-10-22-21(30)24-23-18(26)13-29-14-8-9-15-17(12-14)25-11-6-5-7-16(25)19(15)20(27)28-4-2/h3,5-9,11-12H,1,4,10,13H2,2H3,(H,23,26)(H2,22,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZMZGCWQLGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NNC(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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